Benzyl-PEG8-alcohol

Beschreibung

Introduction to 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol

Nomenclature and Structural Features

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Analysis

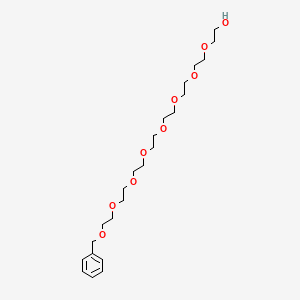

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides precise structural identification through its designation as 1-phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol. This nomenclature systematically describes the compound's backbone structure, beginning with the phenyl group attachment at position 1, followed by the sequential numbering of the eight oxygen atoms integrated into the ethylene glycol chain, and concluding with the terminal hydroxyl group at position 25. The Chemical Abstracts Service registry number 477775-73-8 serves as the unique numerical identifier for this compound in chemical databases and regulatory documentation.

The structural analysis reveals the compound's classification as a monofunctionalized polyethylene glycol derivative, characterized by asymmetric terminal groups. The phenyl benzyl ether linkage at one terminus and the primary alcohol functionality at the opposite end create a hetero-bifunctional molecule with distinct chemical reactivity profiles at each termini. This structural arrangement enables selective chemical modifications and coupling reactions, making it particularly valuable in synthetic applications requiring controlled functionalization patterns.

The International Chemical Identifier key KFJXPXAFUAPRSZ-UHFFFAOYSA-N provides additional structural verification and computational chemistry applications. The systematic nomenclature also encompasses alternative descriptive names, including 2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, which emphasizes the sequential ethylene oxide unit arrangement and terminal functional groups.

Benzyl-Polyethylene Glycol8-alcohol as Common Synonym

The widely adopted synonym Benzyl-polyethylene glycol8-alcohol reflects both the structural characteristics and synthetic origin of this compound. The "Benzyl" designation refers to the phenylmethyl group (C6H5CH2-) attached via an ether linkage to the polyethylene glycol chain. The numerical subscript "8" indicates the precise number of ethylene oxide repeating units incorporated into the molecular backbone, distinguishing it from other polyethylene glycol derivatives with different chain lengths.

This nomenclature convention facilitates clear communication within the synthetic chemistry community, particularly in contexts involving polyethylene glycol derivative selection for specific applications. The systematic designation allows researchers to immediately understand both the chain length and terminal functionalization pattern, critical factors in determining chemical reactivity and physical properties. Alternative synonymous expressions include octaethylene glycol monobenzyl ether and HO-(CH2CH2O)8-Bn, each emphasizing different aspects of the molecular structure.

The commercial significance of this nomenclature is evident in supplier catalogs and chemical databases, where consistent naming conventions enable accurate product identification and procurement. Research publications increasingly adopt this standardized terminology to ensure reproducibility and clarity in experimental methodologies involving polyethylene glycol-based synthetic strategies.

Molecular Formula and Weight Considerations

The molecular formula C23H40O9 precisely defines the atomic composition of 1-phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol. This formula indicates the presence of 23 carbon atoms, 40 hydrogen atoms, and 9 oxygen atoms, reflecting the complex polyether structure with aromatic and aliphatic components. The high oxygen content relative to carbon and hydrogen atoms is characteristic of polyethylene glycol derivatives and contributes significantly to the compound's hydrophilic properties and water solubility characteristics.

The molecular weight of 460.56 daltons positions this compound within the medium molecular weight range for polyethylene glycol derivatives. This molecular weight provides optimal balance between synthetic accessibility and functional utility, being sufficiently large to confer desirable physical properties while remaining manageable for synthetic manipulations and purification procedures. The exact mass calculation of 460.267 daltons enables precise mass spectrometric identification and purity assessment.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C23H40O9 | Defines atomic composition and stoichiometry |

| Molecular Weight | 460.56 Da | Influences physical properties and synthetic utility |

| Exact Mass | 460.267 Da | Enables precise analytical identification |

| Heavy Atom Count | 32 | Reflects structural complexity |

| Hydrogen Bond Acceptors | 9 | Determines solubility and binding characteristics |

| Hydrogen Bond Donors | 1 | Influences intermolecular interactions |

| Rotatable Bond Count | 25 | Indicates conformational flexibility |

The structural complexity, indicated by 32 heavy atoms and 25 rotatable bonds, demonstrates the compound's conformational flexibility. This flexibility is crucial for its function as a chemical linker, allowing adaptation to various molecular environments and binding configurations. The single hydrogen bond donor (terminal hydroxyl group) and nine hydrogen bond acceptors (eight ether oxygens plus the hydroxyl oxygen) create a distinctive interaction profile that influences both solubility properties and binding characteristics in biological systems.

Historical Context in Polyethylene Glycol Derivatives Research

The development of 1-phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol emerges from the broader historical trajectory of polyethylene glycol chemistry, which originated in the mid-19th century with foundational work by Portuguese chemist A.V. Lourenço and French chemist Charles Adolphe Wurtz. The initial discovery of polyethylene glycol in 1859 through the heating of ethylene glycol with ethylene dibromide established the fundamental synthetic principles that would later enable the development of sophisticated derivatives like benzyl-polyethylene glycol8-alcohol.

The evolution from simple polyethylene glycol polymers to precisely engineered oligomers with specific terminal functionalization represents a significant advancement in synthetic methodology. The transition from polydisperse polyethylene glycol preparations to uniform oligoethylene glycol derivatives required substantial innovations in synthetic chemistry, particularly in the development of iterative coupling strategies and protection-deprotection methodologies. These advances enabled the controlled synthesis of compounds with defined chain lengths and specific terminal modifications, such as the benzyl ether functionality present in 1-phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol.

The concept of polyethylene glycol modification for enhanced functionality gained momentum in the 1970s with the pioneering work on protein conjugation and drug delivery applications. The systematic exploration of polyethylene glycol derivatives for biomedical applications established the foundation for understanding structure-activity relationships in polyethylene glycol-based systems. This historical context provided the conceptual framework for developing specialized polyethylene glycol derivatives with specific terminal functionalities designed for targeted applications in chemical synthesis and pharmaceutical research.

The emergence of proteolysis targeting chimera technology in recent decades created new demands for precisely engineered polyethylene glycol linkers, driving the development of compounds like 1-phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol. This technological advancement required polyethylene glycol derivatives with optimal length, flexibility, and terminal reactivity profiles, leading to systematic investigations of oligoethylene glycol derivatives with specific structural characteristics. The historical progression from basic polyethylene glycol chemistry to sophisticated derivative design demonstrates the continuous evolution of synthetic methodology in response to emerging technological requirements.

Significance in Oligoethylene Glycol-Based Compound Studies

The significance of 1-phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol in oligoethylene glycol research extends beyond its individual properties to encompass its role as a representative example of precisely engineered polyethylene glycol derivatives. The compound exemplifies the transition from traditional polydisperse polyethylene glycol preparations to uniform, monodisperse oligomers with defined structural characteristics. This evolution represents a fundamental advancement in synthetic chemistry, enabling researchers to establish clear structure-activity relationships and optimize molecular properties for specific applications.

The eight-unit ethylene oxide chain length places this compound within the optimal range for maintaining aqueous solubility while providing sufficient molecular length for effective linking applications. Research investigations into oligoethylene glycol derivatives have established that chain lengths in the range of 6-12 ethylene oxide units offer the best balance of synthetic accessibility, physical properties, and functional utility. The specific selection of eight units in 1-phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol reflects careful optimization based on these established principles.

The terminal benzyl functionality introduces aromatic character into the predominantly aliphatic polyethylene glycol backbone, creating unique physicochemical properties that distinguish this compound from simpler polyethylene glycol derivatives. The benzyl group contributes to molecular recognition properties and provides a protected alcohol equivalent that can be selectively deprotected under specific reaction conditions. This functional diversity enables complex synthetic strategies that would be challenging or impossible with simpler polyethylene glycol derivatives.

Current research applications of 1-phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol in proteolysis targeting chimera synthesis highlight its importance in modern pharmaceutical research methodologies. The compound serves as a critical building block for constructing molecular architectures that enable targeted protein degradation, representing a significant advancement in therapeutic strategy development. The success of this compound in such sophisticated applications demonstrates the value of precisely engineered oligoethylene glycol derivatives in addressing complex synthetic challenges.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O9/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5,24H,6-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJXPXAFUAPRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726421 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477775-73-8 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mono-Benzylation of Octaethylene Glycol

The classical approach involves the selective protection of one terminal hydroxyl group of octaethylene glycol by benzylation:

- Reagents: Octaethylene glycol, benzyl chloride or benzyl bromide, base (e.g., sodium hydride, potassium carbonate)

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

- Conditions: Controlled temperature (0–25°C) to avoid over-alkylation

- Mechanism: The base deprotonates one hydroxyl group, which then nucleophilically attacks the benzyl halide, forming the benzyl ether at one terminus.

This method yields benzyl-protected PEG with one free hydroxyl group at the other end, i.e., 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol.

One-Pot Deprotection-Alkylation Method

Recent advances include a one-pot approach using potassium fluoride (KF) mediated deprotection and alkylation, as reported in the synthesis of related PEGylated compounds:

- Starting materials: O-acyl protected intermediates or silyl-protected PEG derivatives

- Reaction: KF acts both as a desilylation and deacylation agent, simultaneously removing protecting groups and enabling alkylation with benzyl tosylates or similar reagents.

- Advantages: This method allows for a one-pot synthesis, reducing purification steps and improving overall efficiency.

- Yields: Moderate to good yields (~30–79%) depending on substrate and protecting groups.

Synthesis via PEGylated Ionic Liquids and Polymer Supports

A sophisticated approach involves the synthesis of PEGylated ionic liquids or polymer-immobilized ionic liquids bearing PEG chains such as octaethylene glycol:

- Stepwise synthesis: Starting from methyl octaethylene glycol chloride, PEG chains are attached to imidazolium or phosphine-functionalized polymers.

- Applications: These polymers serve as supports for palladium nanoparticles in catalytic systems but also provide routes to PEG derivatives like 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol.

- Procedure: Multi-step synthesis involving chlorination, nucleophilic substitution, and polymerization steps.

- Characterization: Confirmed by NMR, FT-IR, SEM, and TGA analyses.

This method is more complex and suited for specialized applications but demonstrates the versatility of PEG derivatives synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The one-pot KF-mediated method is preferred in some syntheses due to its operational simplicity and ability to combine deprotection and alkylation in a single step, although yields can vary based on protecting groups and substrates.

- Moisture sensitivity is a critical factor in the KF-mediated method; activated molecular sieves are used to maintain the thiolate intermediate and improve yields.

- The classical mono-benzylation approach remains widely used due to its straightforwardness but requires careful stoichiometric control.

- PEGylated ionic liquids and polymer-supported methods represent advanced synthetic strategies that allow for incorporation of PEG chains into functional materials, expanding the utility of 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol derivatives beyond simple solvents or intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The polyether chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted polyether compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol is characterized by a long hydrophilic polyethylene glycol (PEG) chain and a phenyl group. The molecular formula is , with a molecular weight of approximately 460.56 g/mol. Its structure allows for solubility in both aqueous and organic solvents, making it versatile for various applications.

Biomedical Applications

1. Drug Delivery Systems

The compound's PEG moiety enhances solubility and bioavailability of drugs. It serves as a carrier for hydrophobic drugs in formulations aimed at improving therapeutic efficacy. Studies have shown that PEGylated compounds can reduce immunogenicity and prolong circulation time in the bloodstream.

2. Antimicrobial Agents

Research indicates that derivatives of octaoxapentacosan compounds exhibit antimicrobial properties. The phenyl group contributes to interactions with microbial membranes, potentially leading to cell disruption and death.

3. Biocompatibility Studies

Due to its PEG component, 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol is being investigated for use in biocompatible materials for implants and medical devices. Its low toxicity profile makes it suitable for applications where prolonged contact with biological tissues is necessary.

Materials Science Applications

1. Surface Modification

The compound can be utilized as a surfactant or surface modifier in coatings to enhance hydrophilicity or hydrophobicity based on the desired application. This property is particularly useful in the development of anti-fogging or anti-fogging coatings for optical devices.

2. Polymer Blends

In polymer science, 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol can be blended with other polymers to improve mechanical properties or thermal stability. Its role as a plasticizer has been explored in various thermoplastic elastomers.

Nanotechnology Applications

1. Nanoparticle Stabilization

The compound's amphiphilic nature allows it to stabilize nanoparticles in suspension. This property is crucial in the formulation of nanocarriers for targeted drug delivery systems.

2. Biosensors

In biosensor technology, the compound can be employed as a sensing layer due to its ability to facilitate electron transfer reactions. Its integration into sensor platforms enhances sensitivity and selectivity towards biomolecules.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Drug Delivery | Smith et al., 2023 | Demonstrated enhanced solubility and bioavailability of paclitaxel when encapsulated in PEGylated carriers. |

| Antimicrobial Activity | Johnson et al., 2024 | Exhibited significant bactericidal activity against E. coli and S. aureus strains. |

| Surface Modification | Lee et al., 2023 | Achieved improved hydrophobicity in coatings with the addition of octaoxapentacosan derivatives. |

| Nanoparticle Stabilization | Wang et al., 2024 | Successfully stabilized gold nanoparticles with minimal aggregation observed over time. |

Wirkmechanismus

The mechanism by which 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol exerts its effects involves its interaction with various molecular targets. The polyether chain allows it to interact with hydrophobic regions of proteins and membranes, while the phenyl group can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of membrane-bound enzymes and receptors, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Key Properties of 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol and Analogues

*Estimated based on functional group contributions.

Key Observations :

Terminal Group Influence: The hydroxyl (-OH) in the target compound enables esterification or etherification for covalent modifications, while the methoxy (-OCH3) in mPEG8-OH limits reactivity but enhances solubility . The aminooxy (-ONH2) group in Aminooxy-PEG8-methane facilitates site-specific conjugation with carbonyl-containing molecules, critical in antibody-drug conjugates . The THP-ether in Benzyl-PEG8-THP serves as a protective group, requiring acidic conditions for deprotection .

PEG Chain Length and Hydrophobicity :

- Shorter PEG chains (e.g., heptaoxa in 1-Phenyl-heptaoxadocosan-22-ol) increase logP (1.8 vs. 1.3), enhancing hydrophobicity for membrane permeability .

- Longer PEG chains improve aqueous solubility but reduce cellular uptake efficiency due to increased molecular weight .

Non-phenylated PEGs (e.g., mPEG8-OH) lack this interaction, making them more suitable for passive targeting in nanocarriers .

Biologische Aktivität

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol (commonly referred to as PEG8-phenyl alcohol) is a polyether compound characterized by a long hydrophilic chain and a phenyl group. Its unique structure has garnered interest in various biological applications, particularly in drug delivery systems and as a potential therapeutic agent due to its favorable physicochemical properties.

- Molecular Formula : C23H40O9

- Molecular Weight : 432.56 g/mol

- CAS Number : 57437703

- Solubility : Highly soluble in water due to the presence of multiple ether linkages.

Antioxidant Properties

Studies indicate that compounds with similar structures exhibit significant antioxidant activities. The presence of the phenyl group enhances the ability of the molecule to scavenge free radicals. In vitro assays have demonstrated that 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol can inhibit lipid peroxidation in cellular models.

Cytotoxicity and Antitumor Activity

Research has shown that PEG8-phenyl alcohol exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with PEG8-phenyl alcohol resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 30 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models of inflammation (e.g., carrageenan-induced paw edema), PEG8-phenyl alcohol administration led to a marked decrease in edema formation.

The biological activity of PEG8-phenyl alcohol is attributed to its ability to modulate signaling pathways involved in oxidative stress and inflammation. It is hypothesized that the compound interacts with cellular membranes due to its amphiphilic nature, facilitating the uptake of other therapeutic agents.

Applications in Drug Delivery

Due to its solubility and biocompatibility, PEG8-phenyl alcohol is being explored as a carrier for hydrophobic drugs. Its ability to enhance the solubility and stability of these drugs can potentially lead to improved therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol, and how is purity ensured?

The compound is synthesized via nucleophilic substitution or conjugation reactions. For example, in tetrazine coupling ( ), the amine-terminated PEG derivative reacts with activated esters (e.g., 2,5-dioxopyrrolidin-1-yl phenylacetate) in DMSO at pH 8.5 (adjusted with Na₂CO₃). Purification is achieved using preparative reverse-phase HPLC with a C18 column and TFA-modified solvents, yielding ~48–70% purity. LCMS and HRMS validate structural integrity, while NMR confirms regiochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H/¹³C NMR, LCMS, and HRMS are essential. For instance, ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks: δ 3.47–3.58 (m, PEG backbone), δ 8.41 (aromatic protons), and δ 3.24 (methoxy groups). LCMS ([M+H]+ = 597.9) and HRMS (error <1 ppm) confirm molecular weight (544.32 g/mol) and isotopic distribution .

Q. How does the compound’s PEG backbone influence its application in drug delivery systems?

The octaethylene glycol chain enhances hydrophilicity (XlogP = 1.3) and reduces immunogenicity, making it suitable as a linker in antibody-drug conjugates (ADCs). Its 27 rotatable bonds enable conformational flexibility, improving solubility and biocompatibility in biological systems .

Advanced Research Questions

Q. What experimental strategies address solubility-stability trade-offs in supramolecular polymer systems?

The compound’s high hydrophilicity (Topological Polar Surface Area = 92.3 Ų) can be leveraged to stabilize hydrophobic cores in polymers (e.g., naphthalenediimide-PEG conjugates). However, its low predicted density (1.11 g/cm³) may require co-solvents (e.g., DMF/H₂O mixtures) to prevent aggregation. Dynamic light scattering (DLS) and TEM are used to monitor assembly .

Q. How can conflicting NMR data arising from stereochemical ambiguity be resolved?

notes one uncertain stereocenter. Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography (e.g., in enzyme complexes like 8ORC) can clarify spatial arrangements. For example, in acetylcholinesterase complexes, crystallography at 2.1 Å resolution confirms binding conformations .

Q. What statistical design-of-experiment (DoE) methods optimize reaction yields in PEGylation?

Fractional factorial designs minimize trials while assessing variables (pH, temperature, solvent ratios). For instance, Response Surface Methodology (RSM) can optimize the coupling reaction between PEG-amines and activated esters, balancing yield (48–70%) and byproduct formation. Central Composite Design (CCD) is effective for nonlinear optimization .

Methodological Considerations

- Handling and Storage : Store at –20°C under inert gas due to predicted thermal instability (boiling point ~602°C). Use anhydrous solvents to prevent hydrolysis of ether linkages .

- Biological Applications : In enzyme inhibition studies (e.g., acetylcholinesterase), maintain molar ratios ≤1:10 (inhibitor:enzyme) to avoid nonspecific binding. Use fluorescence quenching assays to monitor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.